

Comparative Docking Analysis of Benzohydrazide Derivatives: A Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 4-Butoxybenzohydrazide

Cat. No.: B1331719

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A detailed examination of the binding affinities and interaction patterns of benzohydrazide derivatives with various therapeutic targets, supported by in-silico docking data and experimental protocols.

Benzohydrazide and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. This guide provides a comparative analysis of recent molecular docking studies on various benzohydrazide derivatives, offering insights into their therapeutic potential. The quantitative data from these studies are summarized, and detailed experimental protocols are provided to aid researchers in their drug discovery endeavors.

Quantitative Docking Data Summary

The following tables summarize the in-silico docking performance of various benzohydrazide derivatives against several key protein targets. The data includes docking scores, which predict the binding affinity, and where available, corresponding experimental inhibitory concentrations (IC₅₀) for comparison.

Table 1: Anticancer Activity - EGFR Tyrosine Kinase Inhibitors

Compound ID	Derivative Type	PDB ID	Docking Score (kcal/mol)	Experimental IC ₅₀ (μM)	Reference
H20	Dihydropyrazole-benzohydrazide	1M17	Not explicitly stated, but identified as most potent	0.08	[1]
IV-VII (analogs)	Thiazole/Thiazolidene-p-hydroxybenzohydrazide	1M17	-3.43 to -9.12 (GScore)	Good correlation with anticancer activity	[2]
6g	3-(4-(benzo[d][1,2]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analog	3CS9	Not explicitly stated, but showed H-bonding and hydrophobic interactions	~50 (GI ₅₀)	[3] [4]

Table 2: Neuroprotective Activity - MAO-B and AChE Inhibitors

Compound ID	Derivative Type	Target	PDB ID	Docking Score (kcal/mol)	Note
ohbh10	4-hydroxybenzohydrazide-hydrazone	MAO-B	2V5Z	Not explicitly stated, but identified as a potent dual inhibitor	Favorable BBB permeability and GI absorption predicted
AChE	4EY7	-6.91 to -8.55 (for the series)			
N-methyltridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides	2-benzoylhydrazine-1-carboxamide	AChE	Not specified	Not specified	IC ₅₀ values of 44–100 µM for AChE
BChE	Not specified	Not specified	IC ₅₀ values from 22 µM for BChE		

Table 3: Carbonic Anhydrase Inhibition

Compound ID	Derivative Type	Target	PDB ID	Binding Energy (kcal/mol)	Experimental IC ₅₀ (μM)
10	2-amino-3-nitro benzohydrazide	hCA-I	3W6H	Not specified	0.030
hCA-II	4G0C	Not specified	0.047		
3	3-amino-2-methyl benzohydrazide	hCA-I	3W6H	-6.43	Not specified
hCA-II	4G0C	-6.13	Not specified		
3p, 3d, 3j, 3c	Benzimidazole-hydrazone	hCA I	3W6H	Not specified	Significant inhibition reported
3a, 3i, 3k, 3n	Benzimidazole-hydrazone	hCA II	4G0C	Not specified	IC ₅₀ values from 2.188 to 4.334 μM

Table 4: Antimicrobial Activity

Compound ID	Derivative Type	Target	PDB ID	Docking Score (kcal/mol)	Note
5f, 5i, 5j, 5n	4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide	Enoyl ACP Reductase (InhA)	1DF7	Good docking scores reported	MIC of 1.6 µg/mL against M. tuberculosis
5k					MIC of 0.8 µg/mL against M. tuberculosis
J4, P4	Aroyl hydrazide	Enoyl ACP Reductase (InhA)	2NSD	High Cdocker interaction energy reported for P4	Good antimicrobial and antioxidant activities for J4
9b	Thiazolidinone-benzylidene	Staphylococcus aureus gyrase-DNA complex	Not specified	Strong binding affinity reported	Significant in-vitro activity comparable to gentamicin

Experimental Protocols

The following sections detail generalized methodologies for the synthesis of benzohydrazide derivatives and the subsequent molecular docking studies, based on the reviewed literature.

General Synthesis of Benzohydrazide Derivatives

A common method for the synthesis of benzohydrazide derivatives, particularly hydrazones, involves a condensation reaction.^{[5][6][7]}

- **Preparation of Benzohydrazide:** An appropriate benzoic acid ester is refluxed with hydrazine hydrate in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate (the benzohydrazide) is filtered, washed, and dried.
- **Synthesis of Hydrazone Derivatives:** The synthesized benzohydrazide is then reacted with a substituted aldehyde or ketone in an equimolar ratio in a solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid). The mixture is refluxed for several hours. After cooling, the precipitated product is filtered, washed with a cold solvent, and purified by recrystallization.

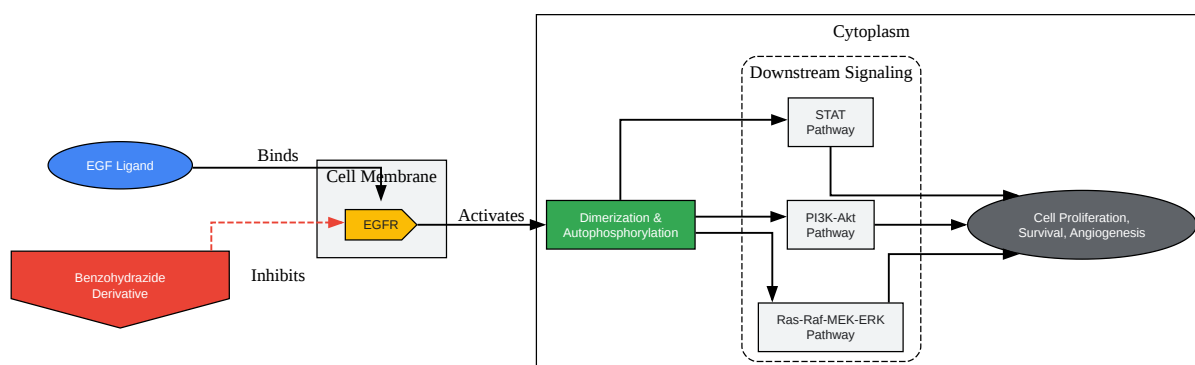
Molecular Docking Protocol

The in-silico molecular docking studies are generally performed as follows:[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Protein Preparation:** The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges. The structure is then minimized using a suitable force field (e.g., OPLS, CHARMM).
- **Ligand Preparation:** The 2D structures of the benzohydrazide derivatives are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then prepared by assigning correct atom types and charges, and their energy is minimized.
- **Grid Generation:** A binding site grid is defined around the active site of the protein, typically centered on the co-crystallized ligand or identified through literature.
- **Docking Simulation:** The prepared ligands are docked into the defined binding site of the protein using a docking program (e.g., AutoDock, Glide, GOLD, Discovery Studio). The docking algorithm explores various conformations and orientations of the ligand within the active site.
- **Analysis of Results:** The resulting docking poses are evaluated based on their docking scores or binding energies. The pose with the lowest energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.

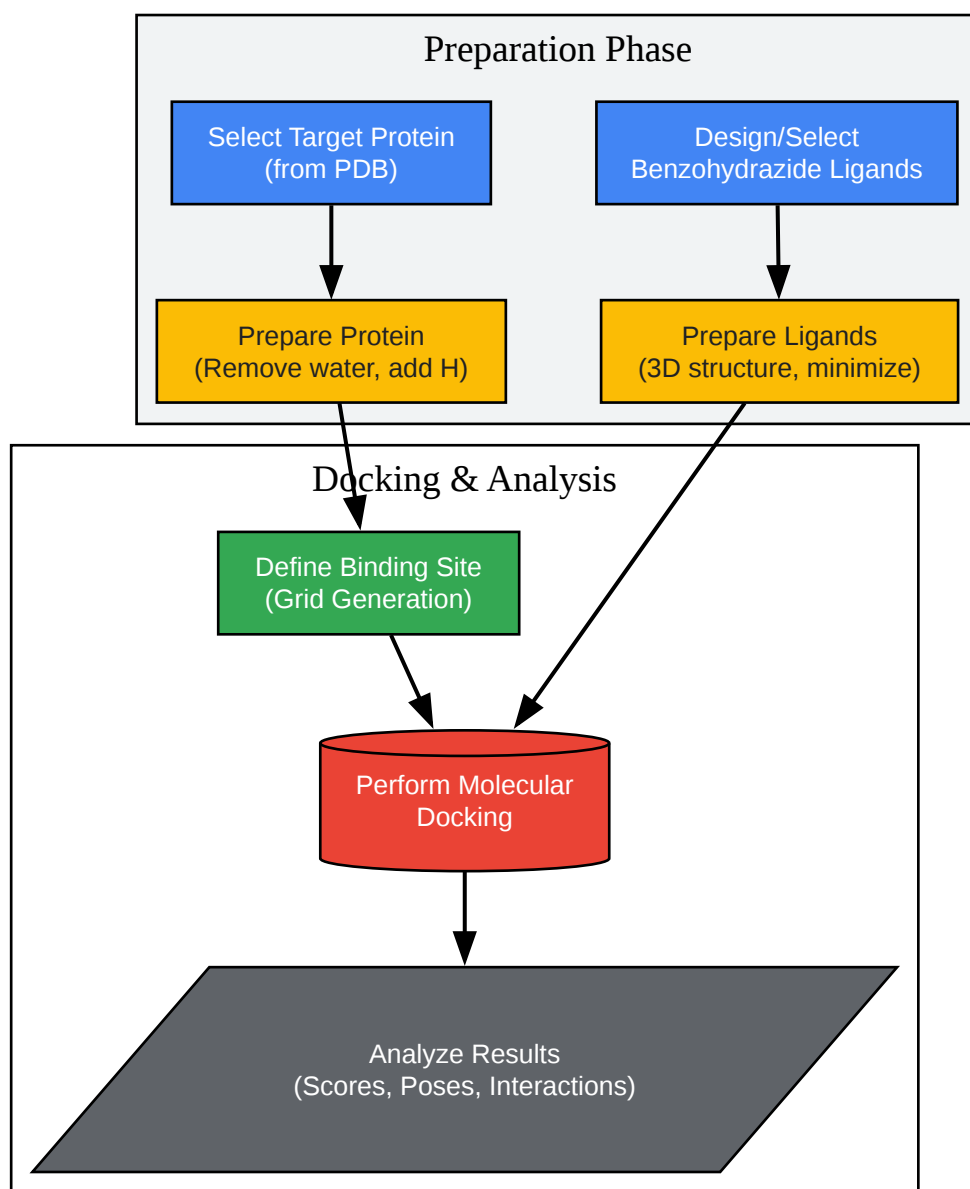
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of benzohydrazide derivatives.



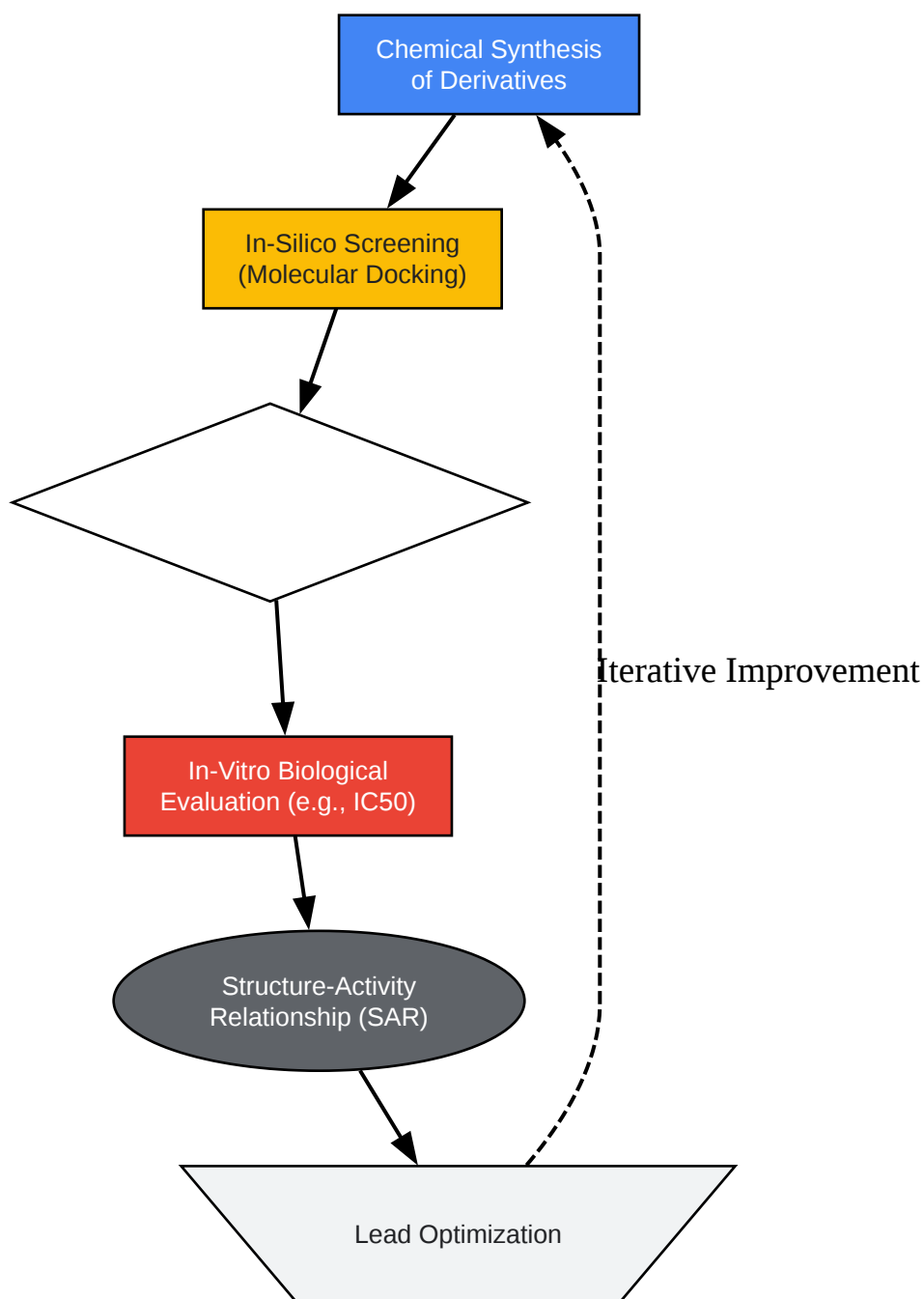
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EGFR Signaling Pathway Inhibition



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Molecular Docking Experimental Workflow



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Drug Discovery Logical Flow

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